molecular formula C14H18ClN3 B564474 Didesethyl Chloroquine-d4 CAS No. 1215797-41-3

Didesethyl Chloroquine-d4

Cat. No. B564474
M. Wt: 267.793
InChI Key: GYEDIFVVTRKXHP-BRVWLQDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Didesethyl Chloroquine-d4 is a deuterium-labeled version of Didesethyl Chloroquine . It is a major metabolite of the antimalarial agent Chloroquine . It is also known to be a potent myocardial depressant .


Molecular Structure Analysis

The molecular formula of Didesethyl Chloroquine-d4 is C14H14D4ClN3 . Its molecular weight is 267.79 .

Scientific Research Applications

Antiviral Research and Treatment

Didesethyl Chloroquine-d4 and its analogs have been studied extensively for their antiviral properties, particularly against a range of viruses including the novel coronavirus (SARS-CoV-2), HIV, and various strains of influenza. Research indicates that these compounds can inhibit virus replication and have potential as treatment options for viral infections.

  • SARS-CoV-2 and COVID-19 Treatment : Studies have highlighted the potential of chloroquine and its derivatives in inhibiting the replication of SARS-CoV-2 in vitro, suggesting a role in the treatment of COVID-19. The compounds' ability to alter intracellular pH and interfere with viral entry and replication has been a point of focus, with some clinical trials and observational studies indicating efficacy in reducing viral load and improving patient outcomes (Touret & de Lamballerie, 2020), (Keyaerts et al., 2004).

  • Influenza Treatment : Chloroquine and its analogs have been explored for their effects on different strains of influenza. The compounds have shown potential in inhibiting the replication of various influenza strains, potentially offering a pathway for the development of broad-spectrum antiviral drugs (di Trani et al., 2007).

  • HIV Treatment and Research : The compounds have also been investigated for their effects on HIV replication and immune activation. Chloroquine has shown potential in reducing immune activation and improving CD4 T-cell recovery in HIV-infected patients receiving antiretroviral therapy, pointing towards its potential use in managing HIV-associated immune dysfunction (Routy et al., 2015), (Savarino et al., 2001).

Cancer Research and Therapeutics

Chloroquine and its derivatives have been recognized for their potential in cancer treatment, particularly as adjuvants to enhance the efficacy of conventional cancer therapies.

  • Enhancing Cancer Therapies : Research indicates that chloroquine and its analogs can sensitize cancer cells to chemotherapy and radiation therapy. By affecting cellular pathways such as autophagy and lysosomal function, these compounds may improve the effectiveness of existing cancer treatments (Solomon & Lee, 2009), (Pascolo, 2016).

  • Breast Cancer Research : Studies on breast cancer cell lines have shown that chloroquine can sensitize cells to various treatments, indicating its potential as part of combination therapy approaches. The mechanisms underlying this sensitization are still being explored, with autophagy inhibition being a key area of focus (Maycotte et al., 2012).

Other Applications

Chloroquine and its derivatives have been studied for their effects on a range of other conditions, highlighting their potential as multi-faceted therapeutic agents.

  • Immunomodulatory Effects : These compounds have demonstrated various immunomodulatory and anti-inflammatory effects, which could be beneficial in managing diseases characterized by excessive immune activation and inflammation (Alim Al-Bari, 2015), (Varışlı et al., 2019).

  • Patent Review and Drug Repositioning : The diverse biochemical properties and therapeutic potential of chloroquine and its derivatives have led to a surge in patent filings and research into drug repositioning, aiming to leverage these compounds for new therapeutic uses (Njaria et al., 2015).

properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuteriopentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/i2D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEDIFVVTRKXHP-BRVWLQDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675835
Record name N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didesethyl Chloroquine-d4

CAS RN

1215797-41-3
Record name N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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